molecular formula C23H38O2 B12327060 Methyl 16-phenylhexadecanoate

Methyl 16-phenylhexadecanoate

Cat. No.: B12327060
M. Wt: 346.5 g/mol
InChI Key: SANIPIXIVJELPX-UHFFFAOYSA-N
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Description

Methyl 16-phenylhexadecanoate is an organic compound belonging to the class of esters It is characterized by a long carbon chain with a phenyl group attached to the 16th carbon and a methyl ester group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 16-phenylhexadecanoate can be synthesized through esterification reactions. One common method involves the reaction of 16-phenylhexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 16-phenylhexadecanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products

    Hydrolysis: 16-phenylhexadecanoic acid and methanol.

    Reduction: 16-phenylhexadecanol.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

Methyl 16-phenylhexadecanoate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound can be used in studies of lipid metabolism and as a substrate in enzymatic reactions.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of methyl 16-phenylhexadecanoate in biological systems involves its interaction with lipid membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol, which can then participate in further metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 16-methylheptadecanoate
  • Methyl 16-bromohexadecanoate
  • Methyl 16-phenylheptadecanoate

Uniqueness

Methyl 16-phenylhexadecanoate is unique due to the presence of the phenyl group at the 16th carbon, which imparts distinct chemical and physical properties compared to other long-chain esters. This structural feature can influence its reactivity and interactions in biological systems, making it a valuable compound for specific applications.

Properties

Molecular Formula

C23H38O2

Molecular Weight

346.5 g/mol

IUPAC Name

methyl 16-phenylhexadecanoate

InChI

InChI=1S/C23H38O2/c1-25-23(24)21-17-12-10-8-6-4-2-3-5-7-9-11-14-18-22-19-15-13-16-20-22/h13,15-16,19-20H,2-12,14,17-18,21H2,1H3

InChI Key

SANIPIXIVJELPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCC1=CC=CC=C1

Origin of Product

United States

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